molecular formula C9H21O3P B072091 Diethyl pentylphosphonate CAS No. 1186-17-0

Diethyl pentylphosphonate

Cat. No. B072091
CAS RN: 1186-17-0
M. Wt: 208.23 g/mol
InChI Key: RWKSDJWCHGWVBF-UHFFFAOYSA-N
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Description

Diethyl pentylphosphonate (DEPP) is an organophosphorus compound that has been widely used in scientific research due to its unique chemical properties. DEPP is a colorless, odorless liquid that is soluble in organic solvents and has a molecular weight of 248.24 g/mol. This compound is often used as a phosphorus source in the synthesis of various organic and inorganic compounds.

Mechanism Of Action

The mechanism of action of Diethyl pentylphosphonate is not well understood. However, it is believed that Diethyl pentylphosphonate acts as a phosphorus source in various reactions. It may also act as a ligand in metal coordination complexes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Diethyl pentylphosphonate. However, studies have shown that Diethyl pentylphosphonate is relatively non-toxic and has low acute toxicity.

Advantages And Limitations For Lab Experiments

Diethyl pentylphosphonate has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound that can be stored for long periods of time without decomposition. However, Diethyl pentylphosphonate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Additionally, Diethyl pentylphosphonate can react with air and water, which can lead to decomposition.

Future Directions

There are several future directions for research on Diethyl pentylphosphonate. One area of research could focus on the synthesis of new phosphorus-containing polymers using Diethyl pentylphosphonate as a precursor. Another area of research could focus on the use of Diethyl pentylphosphonate in the preparation of metal phosphide nanoparticles with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl pentylphosphonate and its potential applications in various fields.

Synthesis Methods

Diethyl pentylphosphonate can be synthesized by reacting pentyl alcohol with phosphorus trichloride and diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using distillation or recrystallization.

Scientific Research Applications

Diethyl pentylphosphonate has been widely used in scientific research as a phosphorus source in the synthesis of various organic and inorganic compounds. It has been used in the synthesis of phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters. Diethyl pentylphosphonate has also been used in the synthesis of metal phosphonate coordination polymers and as a precursor for the preparation of metal phosphide nanoparticles.

properties

CAS RN

1186-17-0

Product Name

Diethyl pentylphosphonate

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

1-diethoxyphosphorylpentane

InChI

InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3

InChI Key

RWKSDJWCHGWVBF-UHFFFAOYSA-N

SMILES

CCCCCP(=O)(OCC)OCC

Canonical SMILES

CCCCCP(=O)(OCC)OCC

synonyms

Pentylphosphonic acid diethyl ester

Origin of Product

United States

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